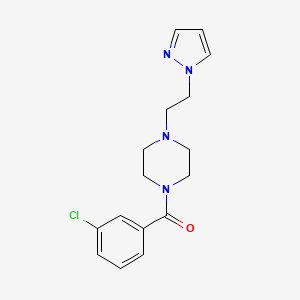
1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-N-methylindoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex procedures that typically include multiple steps, such as etherification, oximation, Beckmann rearrangement, and catalytic hydrogenation. For example, the preparation of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide illustrates the intricate steps required to synthesize compounds with similar molecular frameworks, involving reactions from simple starting materials like rotenone and dimethyloxosulphonium methylide, identified by techniques such as NMR and MS, and confirmed via X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the title compound is characterized using advanced techniques like H-1-NMR, C-13-NMR, H RMS, and single-crystal X-ray diffraction. For instance, a related compound's crystal structure was determined to belong to the monoclinic system, revealing insights into its geometric configuration and intermolecular interactions, which include hydrogen bonding and weak pi-pi interactions that contribute to the stability and properties of the compound (霍静倩 et al., 2016).
Chemical Reactions and Properties
Compounds of this nature engage in a variety of chemical reactions, leading to diverse derivatives with unique properties. For example, reactions involving aminoanthraquinones, urea, or dimethylacetamide can produce a series of compounds with significant biological activity, highlighting the compound's chemical versatility and its potential as a precursor for pharmacologically active molecules (Bu et al., 2001).
Physical Properties Analysis
The physical properties of compounds like “1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-N-methylindoline-2-carboxamide” can be inferred from related compounds, focusing on attributes like crystal system, space group, cell parameters, and density. These properties are crucial for understanding the compound's stability, solubility, and suitability for various applications (霍静倩 et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and potential interactions, play a vital role in the compound's applicability in various chemical reactions and its behavior under different conditions. Detailed studies on related compounds can provide insights into the mechanisms and conditions favoring specific reactions, enabling the synthesis of targeted derivatives with desired properties (Bu et al., 2001).
Propriétés
IUPAC Name |
1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-22(2)12-15-8-6-10-18(20(15)28-22)27-13-19(25)24-16-9-5-4-7-14(16)11-17(24)21(26)23-3/h4-10,17H,11-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCUEVMBNGJHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3C(CC4=CC=CC=C43)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)
![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)
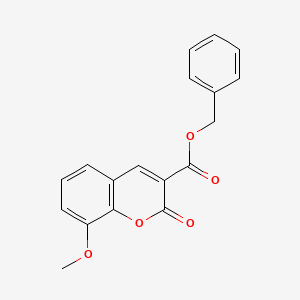
![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)
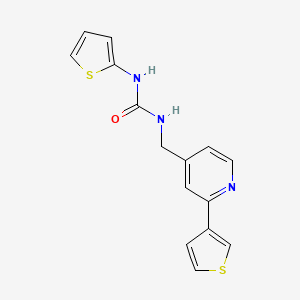
![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)
![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)
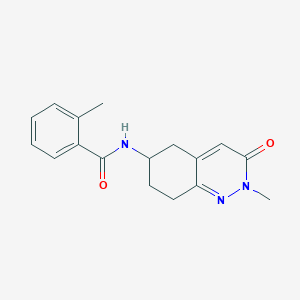
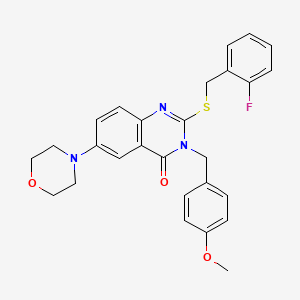

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)
